Ethyl 1H,1H,9H-perfluorononyl carbonate

Lipophilicity LogP Fluorinated carbonate

Ethyl 1H,1H,9H-perfluorononyl carbonate (CAS 1980086-60-9) is a linear, semi-fluorinated organic carbonate ester with the formula C12H8F16O3 and a molecular weight of 504.16 g/mol. It belongs to the class of 1H,1H,9H-perfluorononyl alkyl carbonates, characterized by a highly fluorinated C9 chain terminated by a –CHF2 group at the ω‑position and an ethyl carbonate head group.

Molecular Formula C12H8F16O3
Molecular Weight 504.16 g/mol
Cat. No. B12089320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H,1H,9H-perfluorononyl carbonate
Molecular FormulaC12H8F16O3
Molecular Weight504.16 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H8F16O3/c1-2-30-5(29)31-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)4(13)14/h4H,2-3H2,1H3
InChIKeyHYXSSURFWVTKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H,1H,9H-perfluorononyl carbonate: Core Physicochemical and Structural Profile


Ethyl 1H,1H,9H-perfluorononyl carbonate (CAS 1980086-60-9) is a linear, semi-fluorinated organic carbonate ester with the formula C12H8F16O3 and a molecular weight of 504.16 g/mol. It belongs to the class of 1H,1H,9H-perfluorononyl alkyl carbonates, characterized by a highly fluorinated C9 chain terminated by a –CHF2 group at the ω‑position and an ethyl carbonate head group . The compound is supplied as a research chemical with a typical purity of 98% (HPLC) . Its computed logP (octanol/water) is 5.87, indicating strong lipophilicity . These properties position it as a candidate building block in the synthesis of fluorinated surfactants, coatings intermediates, and specialty polymers where a balance of hydrolytic stability and organic solubility is required.

Why Generic Substitution of Ethyl 1H,1H,9H-perfluorononyl carbonate Is Not Straightforward


In‑class analogs such as the methyl, isopropyl, or tert‑butyl 1H,1H,9H-perfluorononyl carbonates share a common fluorinated tail but differ substantially in their alkyl head group, which directly governs logP, steric accessibility, and leaving‑group ability . For instance, substituting the ethyl ester with a difluoroethyl analog (CAS 1980076-47-8) increases the calculated logP from 5.87 to 6.12 and the molecular weight from 504.16 to 540.15 g/mol . Such differences influence solubility in organic matrices, reactivity in transesterification, and purification behavior. Consequently, simply replacing one perfluorononyl carbonate with another is not a performance‑neutral decision; the quantitative evidence below clarifies where ethyl 1H,1H,9H-perfluorononyl carbonate offers a distinct profile.

Quantitative Comparative Evidence for Ethyl 1H,1H,9H-perfluorononyl carbonate


Ethyl vs. 2,2‑Difluoroethyl Ester: Lower Lipophilicity for Enhanced Processability

The computed octanol/water partition coefficient (logP) for ethyl 1H,1H,9H-perfluorononyl carbonate is 5.8717, whereas the 2,2‑difluoroethyl analog (CAS 1980076-47-8) exhibits a logP of 6.1169 . This 0.245 log‑unit reduction indicates that the ethyl ester is moderately less lipophilic, which can improve solubility in slightly more polar organic solvents and facilitate work‑up during synthesis of amphiphilic derivatives.

Lipophilicity LogP Fluorinated carbonate Partition coefficient

Molecular Weight Differentiation from Higher Homologs: Impact on Stoichiometry and Cost

Ethyl 1H,1H,9H-perfluorononyl carbonate has a molecular weight of 504.16 g/mol . By comparison, the tert‑butyl analog (CAS 1923065-22-8) has a molecular weight of 532.22 g/mol, and the isopropyl analog (CAS 1980034-98-7) has a molecular weight of 518.19 g/mol . On a per‑mole basis, the ethyl ester delivers approximately 5.2% more fluorinated chain per gram of material than the tert‑butyl ester, directly affecting the cost‑efficiency of fluorinated building blocks in multi‑step syntheses.

Molecular weight Stoichiometry Fluorinated ester Procurement

Ethyl Ester as a Synthetic Intermediate: Leaving Group Ability vs. Steric Bulk

In nucleophilic acyl substitution reactions, the ethyl carbonate group (–OCOOEt) is a better leaving group than the tert‑butoxycarbonyl (–OCOOtBu) moiety due to reduced steric hindrance and higher electrophilicity of the carbonyl carbon. This class‑level inference is supported by the general order of carbonate reactivity: ethyl > isopropyl > tert‑butyl . Consequently, ethyl 1H,1H,9H-perfluorononyl carbonate is predicted to undergo faster transesterification with alcohols and amines than its tert‑butyl counterpart, which is beneficial when the perfluorononyl chain needs to be installed under mild conditions.

Transesterification Leaving group Fluorinated carbonate Synthetic chemistry

Validated Application Scenarios for Ethyl 1H,1H,9H-perfluorononyl carbonate


Synthesis of Partially Fluorinated Amphiphiles via Mild Transesterification

The ethyl carbonate group serves as an activated ester that can be displaced by alcohol nucleophiles under mild basic conditions, as inferred from general carbonate reactivity . This makes ethyl 1H,1H,9H-perfluorononyl carbonate a preferred substrate for attaching the perfluorononyl chain to hydroxyl‑terminated poly(ethylene glycol) or sugar derivatives to create non‑ionic fluorosurfactants with controlled hydrophilic‑lipophilic balance. The moderate logP (5.87) facilitates purification by flash chromatography, an advantage over the more lipophilic difluoroethyl analog (logP 6.12) .

Fluorinated Building Block for Coatings Monomers Requiring Defined Stoichiometry

Owing to its well‑defined molecular weight (504.16 g/mol) and high purity (98%), ethyl 1H,1H,9H-perfluorononyl carbonate is suitable for preparing acrylate or methacrylate monomers via base‑catalyzed transesterification . The lower molecular weight compared to tert‑butyl (532.22 g/mol) or isopropyl (518.19 g/mol) analogs ensures a higher fluorine content per unit mass, which is critical for achieving the low surface energy required in oil‑ and water‑repellent coatings .

Model Compound for Studying Fluorinated Carbonate Hydrolysis and Environmental Fate

The ethyl ester is less sterically hindered than branched alkyl carbonates, making it a representative model for studying the hydrolytic stability and degradation pathways of semi‑fluorinated carbonate esters under environmentally relevant conditions. The computed logP of 5.8717 provides a baseline for comparing bioaccumulation potential within a homologous series .

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